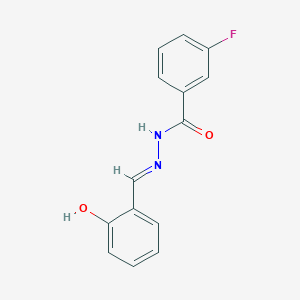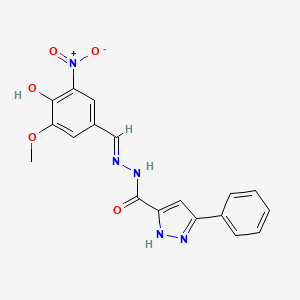![molecular formula C14H24Cl2N4O3 B6020237 1-(methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6020237.png)
1-(methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride, also known as (S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl) propan-1-amine hydrochloride, is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
科学的研究の応用
1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride has been extensively studied for its potential therapeutic effects in the treatment of neurological disorders. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. These properties make it a potential candidate for the treatment of depression, anxiety, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
作用機序
1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn leads to an increase in serotonin neurotransmission. It also acts as a 5-HT1A receptor agonist, which leads to an increase in the release of serotonin and a decrease in the release of dopamine and norepinephrine.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is important for neuronal survival and growth. It has also been found to increase the levels of cAMP response element-binding protein (CREB), which is important for learning and memory. Additionally, it has been found to increase the levels of serotonin and decrease the levels of dopamine and norepinephrine in the brain.
実験室実験の利点と制限
1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying the effects of serotonin reuptake inhibition and 5-HT1A receptor agonism. It is also readily available and relatively inexpensive. However, there are some limitations to using this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent concentrations in in vitro experiments. It also has potential off-target effects, which can complicate interpretation of results.
将来の方向性
There are several future directions for research on 1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride. One area of research is to investigate its potential therapeutic effects in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another area of research is to investigate its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to understand its off-target effects and potential interactions with other drugs. Finally, research is needed to develop more stable analogs of this compound with longer half-lives and fewer off-target effects.
合成法
The synthesis of 1-(Methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride involves the reaction between 4-nitrophenylpiperazine and (S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl) propan-1-amine. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as methanol. The resulting product is then purified by recrystallization to obtain this compound as a white crystalline solid.
特性
IUPAC Name |
1-(methylamino)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3.2ClH/c1-15-10-14(19)11-16-6-8-17(9-7-16)12-2-4-13(5-3-12)18(20)21;;/h2-5,14-15,19H,6-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNSQKRSTDGVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-7-(quinolin-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6020159.png)


![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020179.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6020184.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B6020199.png)
![3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B6020202.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6020210.png)
![7-(2,3-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020219.png)
![7-(4-fluorobenzyl)-2-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020227.png)
![7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6020231.png)
![2-{[2-(2-allylphenoxy)ethyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6020252.png)
![3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6020253.png)
![2-(2-hydroxyphenyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B6020258.png)